molecular formula C12H15F2NO3S B2430082 N-(3-cyclopropyl-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide CAS No. 1396687-36-7

N-(3-cyclopropyl-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide

Cat. No. B2430082
CAS RN: 1396687-36-7
M. Wt: 291.31
InChI Key: DOXGZRWXJUJGDF-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide, also known as CRID3, is a small molecule inhibitor that has been widely used in scientific research as a tool for studying the function of a variety of proteins. CRID3 is a potent inhibitor of the AAA+ ATPase family of proteins, which are involved in various cellular processes such as protein degradation, DNA replication, and protein folding.

Scientific Research Applications

Carbonic Anhydrase Inhibition

One notable application in scientific research involves the inhibition of carbonic anhydrase (CA) isoenzymes. N-(3-cyclopropyl-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide and its derivatives have been synthesized to serve as medium potency inhibitors of the cytosolic carbonic anhydrase isoforms I and II. Interestingly, they are identified as low nanomolar/subnanomolar inhibitors of the tumor-associated hCA IX and XII isoforms. The X-ray crystal structure of such sulfonamides in adduct with hCA II provides insights into the factors governing inhibitory power (Pala et al., 2014).

Cascade Reactions and Synthesis of Polycyclic Compounds

The compound has been used in Lewis acid catalyzed cascade reactions with 1,6-diynes and 1,6-enynes along with vinylidenecyclopropanes. These reactions produce polycyclic compounds and isopropylidene-3,3-diarylcyclobut-1-enylmethyl derivatives. Additionally, interesting cyclization and coupling reactions have been demonstrated under mild conditions, indicating the compound's significance in facilitating complex chemical synthesis processes (Yao & Shi, 2009).

Antitubercular Agent Potential

This compound has also been involved in studies related to antitubercular activity. Its derivatives have been docked against the enoyl reductase enzyme of Mycobacterium tuberculosis, and the docking pose and non-covalent interactions provided insights into its plausible inhibitory action. This highlights its potential as an antitubercular agent (Purushotham & Poojary, 2018).

Synthetic and Biological Applications

In the field of synthetic and biological applications, the compound has been used for Rhodium(III)-catalyzed enantio- and diastereoselective C-H cyclopropylation of N-Phenoxylsulfonamides. The process is appealing due to its atom-/step-economy and has been shown to be highly enantioselective, diastereoselective, and regioselective. This work has demonstrated the potentials of the developed protocol in both synthetic and biological contexts (Zheng et al., 2019).

properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO3S/c13-9-2-1-3-10(14)12(9)19(17,18)15-7-6-11(16)8-4-5-8/h1-3,8,11,15-16H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXGZRWXJUJGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNS(=O)(=O)C2=C(C=CC=C2F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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